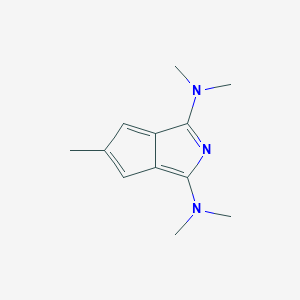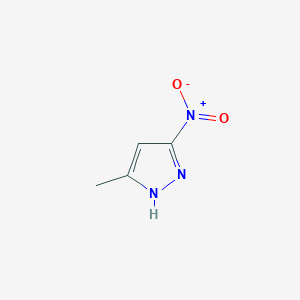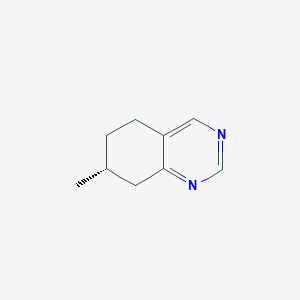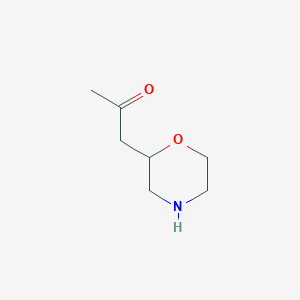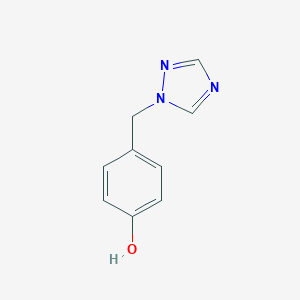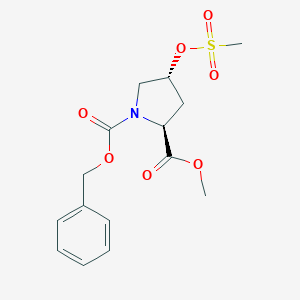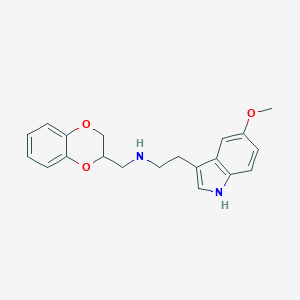
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine, also known as MDMPEA, is a synthetic compound that belongs to the family of phenethylamines. It has been used in scientific research to understand its mechanism of action and its potential therapeutic applications.
Wirkmechanismus
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been shown to inhibit the reuptake of dopamine, which is involved in the regulation of reward and motivation. The exact mechanism of action of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine is not fully understood, but it is thought to involve the modulation of neurotransmitter release and receptor signaling.
Biochemische Und Physiologische Effekte
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to produce a range of biochemical and physiological effects, including changes in mood, cognition, and perception. It has also been shown to increase locomotor activity and induce hyperthermia in animal models. N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been shown to have a similar pharmacological profile to other phenethylamines, such as MDMA and mescaline.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has several advantages for lab experiments, including its high affinity for serotonin receptors and the dopamine transporter, which makes it a useful tool for studying the role of these receptors in the brain. However, N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has several limitations, including its potential for abuse and its lack of specificity for certain receptors. Additionally, the long-term effects of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine on the brain and behavior are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine, including its potential as a treatment for psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to understand the long-term effects of N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine on the brain and behavior. Finally, the development of more specific and selective compounds that target specific receptors may lead to the development of more effective treatments for psychiatric disorders.
Synthesemethoden
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine can be synthesized using various methods, including the reduction of 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde with sodium borohydride, followed by the reaction with 5-methoxytryptamine in the presence of sodium hydride. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbaldehyde with 5-methoxytryptamine in the presence of sodium hydride and palladium on carbon.
Wissenschaftliche Forschungsanwendungen
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has been used in scientific research to understand its mechanism of action and its potential therapeutic applications. It has been shown to have affinity for serotonin receptors, particularly the 5-HT2A receptor. N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine has also been shown to have a high affinity for the dopamine transporter, which suggests that it may have potential as a treatment for certain psychiatric disorders.
Eigenschaften
CAS-Nummer |
116729-30-7 |
|---|---|
Produktname |
N-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine |
Molekularformel |
C20H22N2O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C20H22N2O3/c1-23-15-6-7-18-17(10-15)14(11-22-18)8-9-21-12-16-13-24-19-4-2-3-5-20(19)25-16/h2-7,10-11,16,21-22H,8-9,12-13H2,1H3 |
InChI-Schlüssel |
RAHWBHSCAILHCG-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3COC4=CC=CC=C4O3 |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3COC4=CC=CC=C4O3 |
Synonyme |
BDT N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-5-methoxy-1H-indole-3-ethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





